2-Iodo-5-isopropylphenol
Overview
Description
2-Iodo-5-isopropylphenol is an organic compound with the molecular formula C9H11IO It is a phenolic compound characterized by the presence of an iodine atom at the second position and an isopropyl group at the fifth position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-isopropylphenol typically involves the iodination of 3-isopropylphenol. One common method includes the use of iodine and an oxidizing agent such as sodium hypochlorite or hydrogen peroxide in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the desired position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters are crucial to achieving high purity and efficiency in industrial settings .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar solvents, elevated temperatures.
Major Products:
Oxidation: Quinones, oxidized phenolic derivatives.
Reduction: 5-Isopropylphenol.
Substitution: Substituted phenols with various functional groups.
Scientific Research Applications
2-Iodo-5-isopropylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Iodo-5-isopropylphenol involves its interaction with biological molecules through its phenolic and iodine functional groups. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to various molecular targets. The phenolic group can undergo redox reactions, potentially affecting cellular oxidative stress pathways .
Molecular Targets and Pathways:
Enzymes: The compound may inhibit or activate enzymes through halogen bonding or redox interactions.
Receptors: It can bind to specific receptors, modulating their activity.
Cellular Pathways: It may influence oxidative stress pathways and other cellular signaling mechanisms.
Comparison with Similar Compounds
- 2-Iodo-4-isopropylphenol
- 2-Iodo-6-isopropylphenol
- 2-Bromo-5-isopropylphenol
Comparison: 2-Iodo-5-isopropylphenol is unique due to the specific positioning of the iodine and isopropyl groups, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of iodine at the second position and the isopropyl group at the fifth position provides a distinct steric and electronic environment, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
2-iodo-5-propan-2-ylphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IO/c1-6(2)7-3-4-8(10)9(11)5-7/h3-6,11H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOJEWSMQWKEMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)I)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101306674 | |
Record name | 2-Iodo-5-(1-methylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017608-23-9 | |
Record name | 2-Iodo-5-(1-methylethyl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1017608-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Iodo-5-(1-methylethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101306674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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